

"physicochemical properties of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate"

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Compound of Interest

Compound Name: *Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate*

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An In-depth Technical Guide on the Physicochemical Properties of **Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, forming the core of various clinically used drugs and investigational agents.^{[1][2]} Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antituberculosis, anti-inflammatory, and anxiolytic properties.^{[2][3][4]} This document details the known physicochemical properties, experimental protocols for its synthesis, and insights into its potential biological mechanisms of action.

Physicochemical Properties

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is an off-white to yellow solid at room temperature.^[5] Its core structure consists of a fused imidazole and pyridine ring system, functionalized with a nitro group at the 6-position and an ethyl carboxylate group at the 2-position.

Data Summary

The quantitative physicochemical and computed properties of the compound are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate	[6]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₄	[6][7]
Molecular Weight	235.20 g/mol	[6]
CAS Number	38923-08-9	[6]
Appearance	Off-white to yellow solid	[5]
pKa (Predicted)	0.18 ± 0.50	[5]
XLogP3 (Computed)	1.7	[6]
Physical Form	Solid	
Storage Conditions	Sealed in dry, Room Temperature	[5]
InChI Key	XOXFLWMGZPKJAF-UHFFFAOYSA-N	[6]
SMILES	CCOC(=O)C1=CN2C=C(C=C2N1)--INVALID-LINK--[O-]	[6]

Experimental Protocols

The synthesis of imidazo[1,2-a]pyridine derivatives is well-documented and typically involves the condensation of a substituted 2-aminopyridine with an α -halocarbonyl compound.

Synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

A common and effective method for synthesizing the title compound is through the cyclocondensation reaction of 2-amino-5-nitropyridine with ethyl bromopyruvate.[8][9]

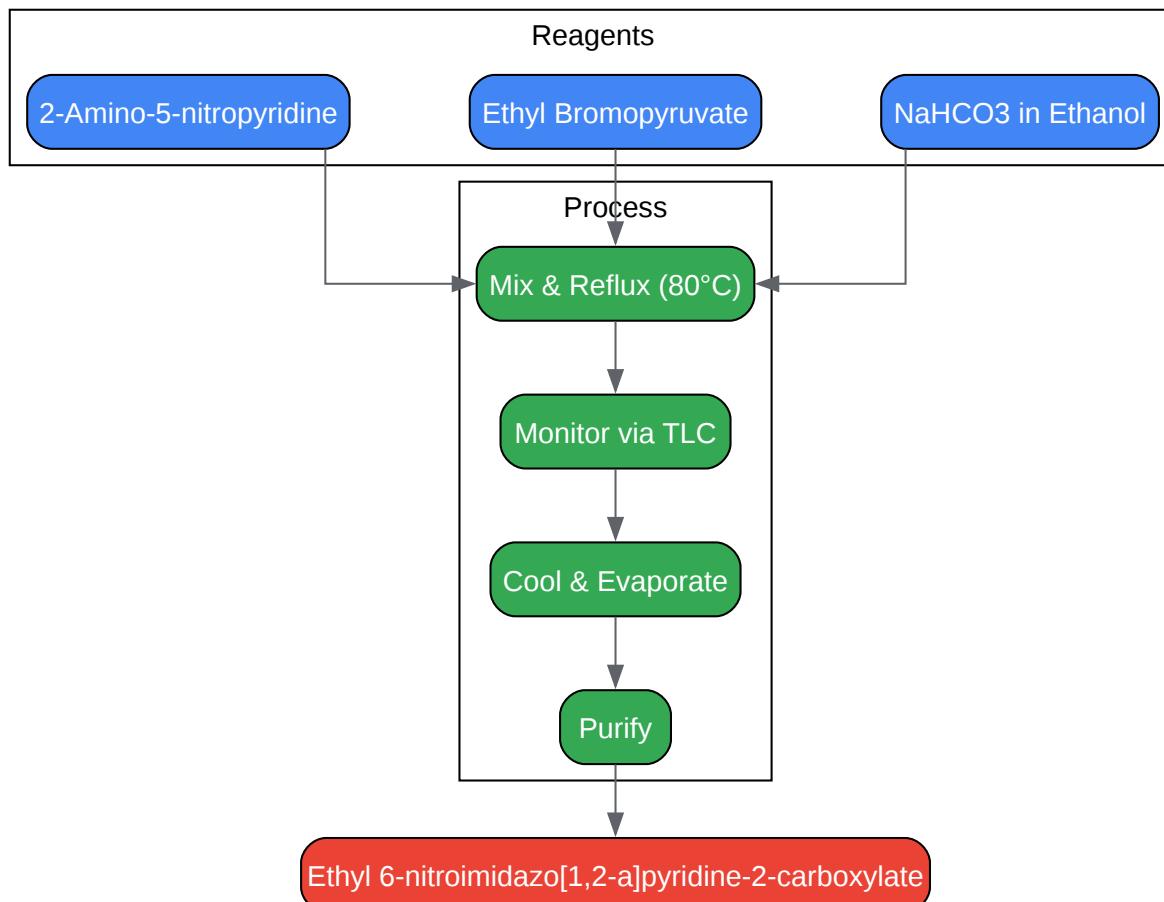
Reagents and Materials:

- 2-Amino-5-nitropyridine
- Ethyl bromopyruvate
- Sodium bicarbonate (NaHCO_3)
- Ethanol (EtOH)
- Standard laboratory glassware and reflux apparatus

Procedure:

- A mixture of 2-amino-5-nitropyridine (1.0 eq.), ethyl bromopyruvate (1.5 eq.), and sodium bicarbonate (1.5 eq.) is prepared in ethanol.[8]
- The reaction mixture is stirred and heated to reflux (approximately 80 °C).[8]
- The reaction is monitored for completion using Thin-Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure (evaporation).
- The resulting crude product is purified, typically through recrystallization or column chromatography, to yield the final product, **Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate**.

Below is a diagram illustrating the general workflow for this synthesis.

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Synthetic workflow for the target compound.

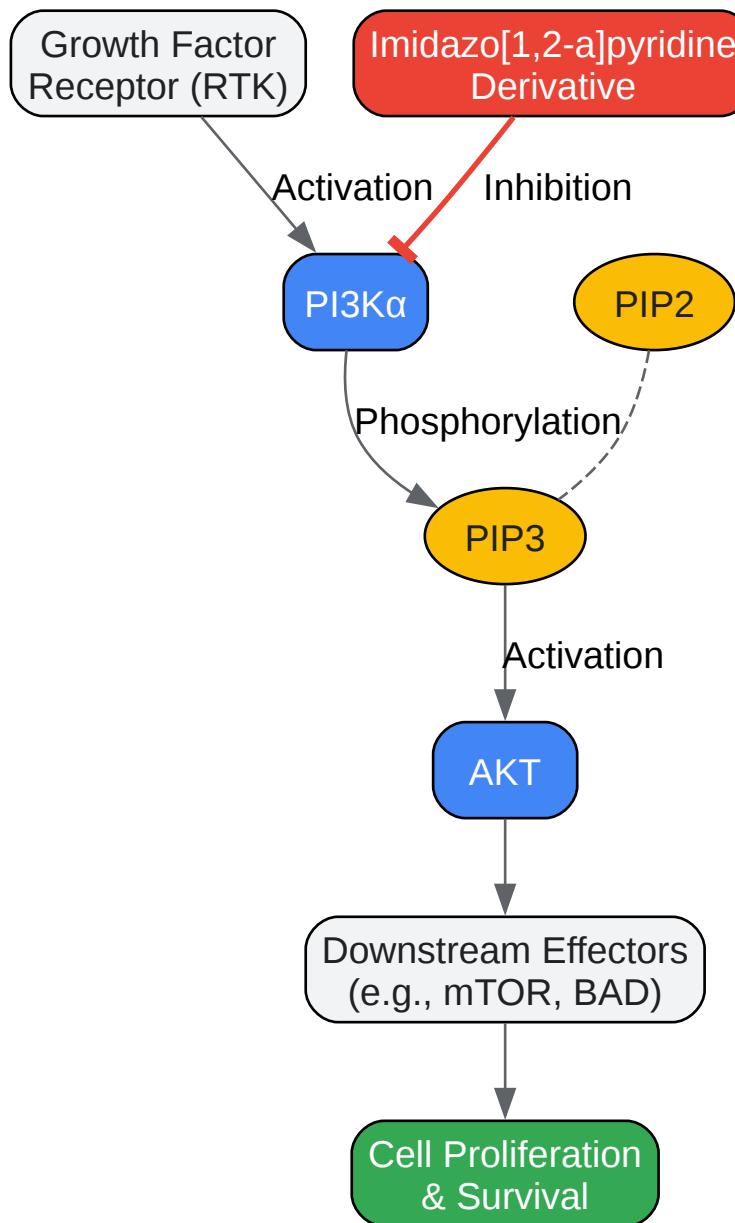
Biological Activity and Potential Mechanism of Action

While specific studies on the biological activity of **Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate** are not extensively detailed in the reviewed literature, the broader class of imidazo[1,2-a]pyridine derivatives is known to exhibit potent anticancer activity.[8][10]

Inhibition of the PI3K/AKT Signaling Pathway

One of the key mechanisms of action for anticancer imidazo[1,2-a]pyridines is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway.^[8] The PI3K/AKT signaling cascade is crucial for regulating cell cycle, proliferation, and survival. Its overactivation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been designed to inhibit PI3K α , a key enzyme in this pathway.^[8] Inhibition of PI3K α prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT, ultimately leading to reduced tumor cell growth and survival.

The diagram below illustrates the PI3K/AKT pathway and the point of inhibition by imidazo[1,2-a]pyridine compounds.



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Inhibition of the PI3K/AKT signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

Other studies on novel imidazo[1,2-a]pyridine compounds have demonstrated their ability to induce cell death (apoptosis) and cell cycle arrest in cancer cells.^[10] This mechanism involves the upregulation of tumor suppressor proteins like p53 and p21. The activation of this pathway leads to the engagement of caspase enzymes (caspase 7 and 8) and cleavage of PARP, which

are hallmark indicators of apoptosis.[\[10\]](#) This suggests that the anticancer effects of this class of compounds may be multi-faceted, targeting several critical cellular processes.

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